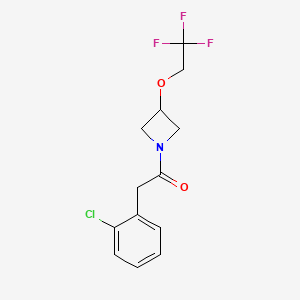

2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

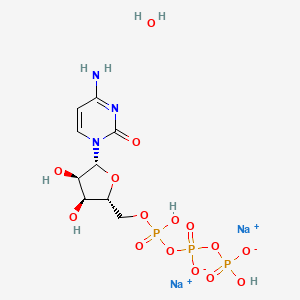

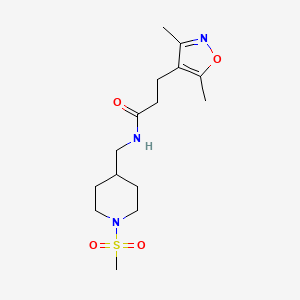

2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. This compound has shown potential in the treatment of various diseases, including pain, anxiety, and inflammation.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- A study on the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans explored their antimicrobial activities. The synthesis involved reacting salicylaldehyde and 2-hydroxy acetophenone with chloroacetone, followed by treatment with aromatic amines to produce azetidinones. These compounds were evaluated for antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Kumar et al., 2007).

Microwave-Assisted Synthesis

- Another study highlighted the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones. These compounds were prepared from Schiff base derivatives and evaluated for their antibacterial and antifungal activities, showcasing the efficiency of microwave-assisted synthesis in generating pharmacologically active compounds (Mistry & Desai, 2006).

Inhibition of Human Leukocyte Elastase

- The stereospecific synthesis of N-aryl-3,3-dihalogenoazetidin-2-ones and their role as inhibitors of human leukocyte elastase (HLE) were investigated. This study demonstrated the potential therapeutic applications of azetidinone derivatives in treating diseases involving elastase activity (Doucet et al., 1997).

Synthesis of 3-Oxo- and 3-Ethylideneazetidine Derivatives

- Research into the preparation of 3-azetidinones and their transformation into 3-ethylideneazetidines aimed at synthesizing 3-ethylideneazetidine-2-carboxylic acid. This study contributes to the field of organic synthesis, offering methods for preparing compounds that could have further applications in medicinal chemistry and drug design (Bauman & Duthaler, 1988).

Synthesis and Evaluation as Potential Antidepressant and Nootropic Agents

- The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone were described. These compounds were assessed for their antidepressant and nootropic activities, indicating the potential of azetidinone derivatives as central nervous system (CNS) active agents (Thomas et al., 2016).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3NO2/c14-11-4-2-1-3-9(11)5-12(19)18-6-10(7-18)20-8-13(15,16)17/h1-4,10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEDZAAVQNITKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC=C2Cl)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2693075.png)

![1-(6,7-Dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one](/img/structure/B2693082.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2693096.png)